5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, and a pyrimidinyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination and Chlorination: The benzamide core is first brominated and chlorinated under controlled conditions using bromine and chlorine reagents.
Pyrimidine Synthesis: The pyrimidine ring is synthesized separately through a series of reactions involving the condensation of appropriate aldehydes and amines.
Coupling Reaction: The pyrimidine derivative is then coupled with the brominated and chlorinated benzamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl and pyrimidine rings.
Reduction Products: Reduced forms of the pyrimidine carbonyl group.
Substitution Products: Compounds with different functional groups replacing the bromine and chlorine atoms.
Scientific Research Applications
5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzamide: Lacks the pyrimidinyl ethyl side chain.
2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide: Lacks the bromine substitution.
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide: Lacks the chlorine substitution.
Uniqueness
The presence of both bromine and chlorine atoms, along with the pyrimidinyl ethyl side chain, makes 5-bromo-2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c20-14-6-7-16(21)15(10-14)19(26)22-8-9-24-12-23-17(11-18(24)25)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKGUBZKUQVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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